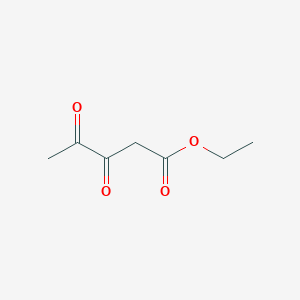

Ethyl 3,4-dioxopentanoate

Description

Contextualization within the Chemistry of Dicarbonyl Compounds

Dicarbonyl compounds are organic molecules that contain two carbonyl groups. Their classification depends on the relative positions of these two groups, which in turn influences their chemical properties and reactivity. wikipedia.org The primary classifications are:

α-Dicarbonyls (or 1,2-dicarbonyls): The carbonyl groups are adjacent to each other. A distinctive feature of these compounds is the elongated carbon-carbon bond between the carbonyl carbons. wikipedia.org

β-Dicarbonyls (or 1,3-dicarbonyls): The carbonyl groups are separated by one carbon atom. This arrangement leads to an acidic methylene (B1212753) group between the two carbonyls, making these compounds important in various condensation reactions. vpscience.orgtcichemicals.com

γ-Dicarbonyls (or 1,4-dicarbonyls): The carbonyl groups are separated by two carbon atoms. These compounds are precursors to five-membered heterocyclic rings like furans and thiophenes. wikipedia.org

Dicarbonyl compounds can be symmetrical, with identical groups attached to the carbonyls, or unsymmetrical, with different functional groups such as in keto-esters or keto-acids. wikipedia.org

Historical Development of β-Dicarbonyl Ester Chemistry

The study of β-dicarbonyl esters has a rich history rooted in the development of key organic reactions. The Claisen condensation, first described by Rainer Ludwig Claisen in 1887, is a fundamental carbon-carbon bond-forming reaction between two esters in the presence of a strong base to produce a β-keto ester. wikipedia.orglibretexts.orgnumberanalytics.com This reaction was a significant advancement, although the initial discovery of the base-mediated reaction of esters was made by Geuther in 1863. yale.edu

Another pivotal development was the Dieckmann condensation, reported by Walter Dieckmann in 1894. numberanalytics.comonlineorganicchemistrytutor.com This is an intramolecular version of the Claisen condensation, where a diester is treated with a base to form a cyclic β-keto ester. wikipedia.org The Dieckmann condensation has proven to be a valuable method for synthesizing five- and six-membered rings, which are common structural motifs in many natural products and biologically active molecules. numberanalytics.comorganicreactions.org

These foundational reactions have been refined over the years with the introduction of new bases and solvents, enhancing their efficiency and selectivity. numberanalytics.com The unique reactivity of the active methylene group in β-dicarbonyl compounds has made them indispensable synthons in organic synthesis. vpscience.orgtcichemicals.com

Clarification of Nomenclature and Isomeric Forms

The precise naming and structural representation of diketo esters are crucial for unambiguous communication in chemical research.

Ethyl 3,4-dioxopentanoate and ethyl 2,4-dioxopentanoate are isomers, meaning they have the same molecular formula (C₇H₁₀O₄) but different arrangements of atoms.

This compound is a β,γ-diketo ester.

Ethyl 2,4-dioxopentanoate , also known as ethyl 2,4-dioxovalerate, is an α,γ-diketo ester. lookchem.com

The numbers in the names indicate the positions of the two oxo (ketone) groups relative to the ester functional group.

The International Union of Pure and Applied Chemistry (IUPAC) provides systematic rules for naming chemical compounds. wikipedia.orglibretexts.orgyoutube.com

| Compound Name | IUPAC Name | Molecular Formula | Structure |

| This compound | This compound | C₇H₁₀O₄ | O=C(OCC)C(=O)C(=O)C |

| Ethyl 2,4-dioxopentanoate | ethyl 2,4-dioxopentanoate | C₇H₁₀O₄ | O=C(OCC)C(=O)CC(=O)C |

Data sourced from PubChem and other chemical suppliers. nih.govmatrix-fine-chemicals.com

A review of academic literature indicates that ethyl 2,4-dioxopentanoate is a well-studied compound, frequently utilized as a building block in the synthesis of various organic molecules. lookchem.comresearchgate.netresearchgate.net Its utility stems from the presence of multiple reactive sites, allowing for a diverse range of chemical transformations.

Research has demonstrated its use in the synthesis of:

Heterocyclic compounds: It serves as a precursor for pyrazoles, pyridines, and pyrimidines through condensation reactions. For instance, it is a key intermediate in the synthesis of 1H-pyrazolo[3,4-d]pyridazin-7(6H)-one analogs. lookchem.com

Pyrone derivatives: The reaction of ethyl 2,4-dioxopentanoate with ethyl trifluoroacetate (B77799) yields ethyl 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylate. researchgate.net It has also been used in the one-pot synthesis of other substituted 2-pyrone derivatives. researchgate.net

Potential pharmaceuticals: Derivatives of ethyl 2,4-dioxopentanoate have been investigated for their potential biological activities, including antifungal and anticancer properties. Asymmetric hydrogenation of this compound can yield 2-hydroxy-4-methyltetrahydrofuran-2-one. chemicalbook.com

Structural Representations and IUPAC Designations

Overview of Research Significance as a Versatile Synthon

Both this compound and, more prominently, its isomer ethyl 2,4-dioxopentanoate, are considered versatile synthons in organic synthesis. ijciar.com A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis.

The value of these diketo esters as synthons lies in their:

Multiple electrophilic sites: The presence of two ketone carbonyl groups and an ester carbonyl group provides several targets for nucleophilic attack.

Acidic protons: The methylene protons adjacent to the carbonyl groups are acidic and can be removed by a base to form a nucleophilic enolate. pressbooks.pubfiveable.me

Utility in cyclization reactions: As demonstrated by the Dieckmann condensation, dicarbonyl compounds are excellent precursors for the formation of cyclic structures. wikipedia.org

Role in multicomponent reactions: Their diverse reactivity allows them to be used in complex reactions involving multiple starting materials to build intricate molecular architectures. nih.gov

The ability to undergo a variety of reactions, including oxidation, reduction, and substitution, makes these compounds valuable intermediates in the synthesis of a wide array of more complex molecules, particularly heterocyclic systems. scilit.comresearchgate.net

Importance in Organic Synthesis

The significance of this compound and related diketo esters in organic synthesis stems from their role as versatile synthons, or building blocks. researchgate.net The arrangement of carbonyl and ester groups allows them to participate in a wide range of reactions, particularly for the construction of heterocyclic structures that are prevalent in natural products, pharmaceuticals, and other biologically active compounds. researchgate.netresearchgate.net

Diketo esters are frequently employed in condensation reactions and multi-component reactions to create complex ring systems. researchgate.netacs.org For instance, 2,4-diketo esters are well-established precursors for synthesizing heterocycles such as pyrazoles, pyridines, and pyrimidines through condensation with reagents like hydrazines or aminoazoles. researchgate.net The reaction of a diketo ester such as ethyl 2,4-dioxopentanoate with methylhydrazine can lead to the formation of regioisomeric pyrazoles, a common challenge and area of study in such syntheses. Similarly, efficient one-pot, three-component reactions involving 2,3-diketo esters, amines, and ketones have been developed to produce libraries of 1H-pyrrol-3(2H)-ones. acs.org

The synthesis of the diketo ester precursors themselves is an important area of research. A facile method for producing 3,5-diketo esters involves a variation of the Blaise reaction, using a zinc-mediated condensation of α-cyano ketones with ethyl bromoacetate (B1195939). researchgate.netpondiuni.edu.inrsc.org This particular reaction can be directed to yield either 3,5-dioxopentanoates or 3-amino-5-oxopent-3-enoates depending on the workup conditions, showcasing the tunable reactivity of these intermediates. pondiuni.edu.inrsc.org

Table 1: Heterocyclic Systems Synthesized from Diketo Ester Precursors

| Precursor Type | Reagents | Resulting Heterocycle | Citation(s) |

|---|---|---|---|

| 2,4-Diketo Esters | Hydrazines, Aminoazoles | Pyrazoles, Pyridines, Pyrimidines | researchgate.net |

| Ethyl 2,4-dioxopentanoate | Methylhydrazine | Regioisomeric Pyrazoles | |

| 2,3-Diketo Esters | Amines, Ketones | 1H-pyrrol-3(2H)-ones | acs.org |

| Ethyl 2,4-dioxovalerate | Hydrazine (B178648) | Pyrazole (B372694) derivatives | chemicalbook.com |

| Ethyl 2,4-dioxovalerate | - | 1H-pyrazolo-[3,4-d]-pyridazin-7(6H)-one analogs | chemicalbook.com |

Role in Precursor Chemistry for Advanced Materials

The utility of this compound and its isomers extends to their role as precursors for advanced functional materials, particularly in the realm of medicinal chemistry and drug discovery. researchgate.net The heterocyclic scaffolds synthesized from these diketo esters form the core of many bioactive molecules with potential therapeutic applications. researchgate.net Therefore, diketo esters are considered privileged scaffolds in the development of new drugs. researchgate.net

The term "advanced materials" in this context refers to complex molecules designed for specific functions, such as interacting with biological targets. For example, ethyl 2,4-dioxovalerate is not only a building block for heterocycles but has also been identified as a potential anti-fungal agent itself. chemicalbook.com Its derivatives are used in the synthesis of advanced pharmaceutical intermediates. chemshuttle.com The ability to generate libraries of diverse heterocyclic compounds from a single diketo ester precursor is particularly valuable in drug discovery, where structural diversity is key to finding new therapeutic leads. researchgate.netacs.org

Furthermore, modifying the diketo ester structure, for instance by introducing fluorine atoms, can significantly enhance the properties of the final products. Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate, a fluorinated analog, shows enhanced reactivity and is used to create fluorinated heterocycles, which are highly valuable in modern drug discovery. This highlights the role of diketo esters as tunable precursors for highly specialized and advanced molecules. The synthesis of complex structures, such as the potent diuretic 1,4-dimorpholino-7-phenylpyrido[3,4-d]pyridazine, relies on the reactivity of precursors derived from diketo ester chemistry. researchgate.net

Table 2: Examples of Complex Molecules and Intermediates from Diketo Esters

| Diketo Ester Precursor | Application/Product Class | Specific Example/Target | Citation(s) |

|---|---|---|---|

| Ethyl 2,4-dioxovalerate | Anti-fungal agents | Potential anti-fungal compounds | chemicalbook.com |

| Ethyl 3-chloro-2,4-dioxopentanoate | Pharmaceutical Intermediates | Advanced pharmaceutical intermediates | chemshuttle.com |

| Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate | Drug Discovery | Fluorinated heterocycles | |

| Diketo Ester Derivatives | Diuretics | 1,4-dimorpholino-7-phenylpyrido[3,4-d]pyridazine | researchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3,4-dioxopentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-3-11-7(10)4-6(9)5(2)8/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBEKXCGDSLJSKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55130-40-0 | |

| Record name | ethyl 3,4-dioxopentanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Ethyl 3,4 Dioxopentanoate and Ethyl 2,4 Dioxopentanoate

Classical and Modern Synthetic Approaches

The preparation of these dioxoesters can be achieved through several key reaction pathways, including traditional condensation reactions and more contemporary catalytic methods.

Claisen Condensation and its Variants

The Claisen condensation is a cornerstone carbon-carbon bond-forming reaction used for the synthesis of β-keto esters and related dicarbonyl compounds. fiveable.melibretexts.org For Ethyl 2,4-dioxopentanoate, this typically involves the reaction between an ester and a ketone, such as the condensation of diethyl oxalate (B1200264) with acetone. unicamp.brzsmu.edu.ua The mechanism proceeds via the formation of an ester enolate ion, which then acts as a nucleophile, attacking the carbonyl group of a second ester molecule. libretexts.org The subsequent expulsion of an alkoxide leaving group from the tetrahedral intermediate yields the target β-keto ester. libretexts.org

The efficiency of the Claisen condensation is highly dependent on the reaction conditions. Strong bases are required to generate the initial enolate ion from the ester. numberanalytics.com Common catalytic systems include sodium ethoxide or sodium methoxide (B1231860) in an anhydrous alcohol solvent like ethanol (B145695). zsmu.edu.ua

Temperature control is critical to minimize side reactions and decomposition, with procedures often carried out at controlled temperatures, for instance, between -5°C and 45°C. unicamp.br The choice of solvent also plays a significant role; while anhydrous ethanol is common, other solvents like tetrahydrofuran (B95107) (THF) have been used to shorten reaction times dramatically. celonpharma.com The use of a full equivalent of base is often necessary because the resulting β-keto ester product is itself acidic, and its deprotonation by the base helps to drive the reaction equilibrium toward the product. libretexts.org

Table 1: Optimized Reaction Conditions for Ethyl 2,4-Dioxopentanoate Synthesis via Claisen Condensation

| Parameter | Condition | Rationale / Notes | Source(s) |

|---|---|---|---|

| Catalyst | Sodium Methoxide or Sodium Ethoxide | Strong base required for enolate formation. | zsmu.edu.ua |

| Solvent | Anhydrous Ethanol, THF | Ethanol is a traditional choice. THF can significantly reduce reaction time. | celonpharma.com |

| Temperature | -5°C to 45°C | Controlled temperature minimizes side reactions and product decomposition. | unicamp.br |

| Reactants | Diethyl Oxalate and Acetone | Common starting materials for Ethyl 2,4-dioxopentanoate. | unicamp.brzsmu.edu.ua |

| Work-up | Acidification (e.g., HCl, H₂SO₄) | Neutralizes the base and protonates the enolate product. |

Several strategies are employed to maximize the yield of the desired dioxoester. Using a stoichiometric amount of a strong base is crucial, as this deprotonates the product and shifts the equilibrium, often leading to high yields. libretexts.org Yields for the synthesis of Ethyl 2,4-dioxopentanoate are reported in the range of 70-81%, with some protocols achieving up to 80% or higher. unicamp.br

Further optimization can be achieved by:

Adjusting Molar Ratios: Carefully controlling the molar ratio of reactants can minimize the formation of side products. fiveable.me

Solvent Choice and Volume: Switching from ethanol to THF has been shown to reduce reaction times from 20 hours to 10 minutes and increase yield from 73% to 87% in a related Claisen condensation. celonpharma.com

Continuous Flow Reactors: Transferring the synthesis to a continuous flow reactor can dramatically shorten reaction times (e.g., to 2 minutes) and improve productivity while maintaining high yields (e.g., 84%). celonpharma.com

Optimized Reaction Conditions and Catalytic Systems

Organocatalytic Synthesis Routes

Ethyl 2,4-dioxopentanoate is a key substrate in organocatalytic reactions, particularly in metal-free [3+2]-cycloadditions. acs.org In one notable application, various organocatalysts, including 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,1,3,3-tetramethylguanidine (B143053) (TMG), have been used to catalyze the reaction between Ethyl 2,4-dioxopentanoate and various azides. acs.orgresearchgate.net This approach provides a direct, chemoselective route to pharmaceutically active 1,2,3-triazoles. acs.orgresearchgate.net The reaction is typically performed at room temperature in a solvent like DMSO, with TMG often providing the best results, yielding the desired triazole products in high yields (up to 91%). acs.orgresearchgate.net This highlights the utility of the dioxoester scaffold in facilitating complex, metal-free bond formations.

Photochemical Synthesis: Cycloaddition Reactions

Photochemical methods offer an alternative pathway for constructing complex molecular architectures. Ethyl 2,4-dioxopentanoate and its derivatives can participate in UV-induced cycloaddition reactions. Specifically, the [2+2] photocycloaddition is a prominent reaction for olefins, proceeding through the excitation of an electron to an excited-state HOMO upon UV irradiation, which can then react with the LUMO of another reactant. pressbooks.pub While thermal [2+2] cycloadditions are often geometrically constrained, photochemical pathways are viable. pressbooks.pub The de Mayo reaction, a photochemical cycloaddition involving a 1,3-dicarbonyl compound (like the enol form of Ethyl 2,4-dioxopentanoate) and an alkene, leads to a 1,5-dicarbonyl compound after the spontaneous opening of the initial cyclobutanol (B46151) intermediate. kyushu-u.ac.jp This method serves as a photochemical alternative to the Diels-Alder reaction for forming six-membered rings. kyushu-u.ac.jp

Zinc-Mediated Condensations and Blaise Reaction Derivatives

Zinc-mediated reactions provide another avenue for the synthesis of dicarbonyl compounds. A variation of the classical Blaise reaction has been developed for the synthesis of 3,5-dioxopentanoates. thieme-connect.comresearchgate.net The traditional Blaise reaction involves the zinc-mediated condensation of an α-haloester with a nitrile to form a β-keto ester. pondiuni.edu.inorganic-chemistry.org

In a useful variant, the zinc-mediated condensation of 3-oxopropanenitriles (α-cyano ketones) with ethyl bromoacetate (B1195939) furnishes 3,5-dioxopentanoates. thieme-connect.comresearchgate.net This reaction demonstrates that the Blaise reaction at the nitrile functional group can occur preferentially over the Reformatsky reaction at the adjacent ketone. thieme-connect.comresearchgate.net The reaction is typically carried out using activated zinc powder in THF, and subsequent acidic workup with aqueous HCl yields the desired 3,5-diketo ester. thieme-connect.compondiuni.edu.in This method represents a valuable two-carbon homologation for producing trifunctional compounds. pondiuni.edu.in

Industrial-Scale Synthesis Considerations

The transition from laboratory-scale synthesis to industrial production of dioxopentanoates requires robust, scalable, and efficient methodologies. The classic Claisen condensation is a foundational method for producing these compounds. For instance, ethyl 2,4-dioxopentanoate is commonly prepared through the condensation of diethyl oxalate and acetone. wikipedia.orggeeksforgeeks.org This reaction is typically performed in the presence of a strong base like sodium ethoxide. libretexts.org

Recent research has focused on optimizing these reactions for larger scales. A significant development is the use of organocatalysis for reactions involving ethyl 2,4-dioxopentanoate. A gram-scale organocatalytic [3+2]-cycloaddition reaction has been demonstrated between ethyl 2,4-dioxopentanoate (3.0 g) and phenyl azide (B81097) using tetramethylguanidine (TMG) as a catalyst. acs.org This reaction, conducted at room temperature in DMSO, produced the corresponding 1,2,3-triazole derivative in a 77% yield, highlighting its potential for industrial applicability due to the mild conditions and sustainability of the process. acs.org Similarly, a gram-scale reaction of ethyl 2,4-dioxo-4-phenylbutanoate with phenyl azide has been successfully performed, further proving the scalability of these methods. acs.org

The large-scale preparation of enantiomerically pure derivatives has also been achieved. Starting from ethyl 2,4-dioxo-4-phenylbutyrate, homophenylalanine derivatives have been prepared on a scale exceeding 100 grams. thieme-connect.comresearchgate.net The key step in this process is an enantioselective hydrogenation reaction, demonstrating that complex, high-purity compounds derived from dioxopentanoates can be produced in significant quantities. thieme-connect.comresearchgate.net Such procedures are critical for supplying intermediates for further chemical manufacturing.

Table 1: Examples of Scalable Reactions Involving Dioxopentanoates

| Starting Material | Reagents | Scale | Product | Yield | Reference |

|---|---|---|---|---|---|

| Ethyl 2,4-dioxopentanoate | Phenyl azide, TMG (catalyst), DMSO | 3.0 g | Ethyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate | 77% | acs.org |

| Ethyl 2,4-dioxo-4-phenylbutanoate | Phenyl azide, TMG (catalyst), DMSO | 1.56 g | Ethyl 5-benzoyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate | 67% | acs.org |

| Ethyl 2,4-dioxo-4-phenylbutyrate | Pt-cinchona catalyst (for hydrogenation) | >100 g | Enantiomerically pure α-hydroxy and α-amino acid esters | Not specified | thieme-connect.comresearchgate.net |

Synthesis of Fluorinated and Phenyl-Substituted Analogues of Dioxopentanoates

The synthesis of analogues containing fluorine atoms or phenyl groups introduces unique chemical properties, making them valuable in various fields, including materials science and pharmaceutical development.

Synthesis of Fluorinated Analogues

The introduction of fluorine into organic molecules can significantly alter their reactivity and biological properties. A key method for synthesizing fluorinated derivatives from dioxopentanoates is through trifluoroacetylation. The reaction of ethyl 2,4-dioxopentanoate with ethyl trifluoroacetate (B77799) in the presence of sodium ethoxide (NaOEt) yields ethyl 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylate. cedia.edu.ecresearchgate.net This pyrone derivative can be further transformed; for example, it can be hydrolyzed to its corresponding carboxylic acid by refluxing in hydrochloric acid. researchgate.net This pathway provides a direct route to complex fluorinated heterocyclic systems starting from a simple dioxopentanoate. researchgate.net

Another strategy involves using fluorinated building blocks from the outset. While not starting from ethyl 3,4-dioxopentanoate itself, the principles are relevant. The condensation of fluorinated 1,3-diketones with reagents like methylhydrazine is a widely used method for creating fluorinated pyrazoles. The choice of solvent, particularly fluorinated alcohols, has been shown to improve the regioselectivity of these reactions.

Table 2: Synthesis of Fluorinated Derivatives

| Starting Dioxopentanoate | Key Reagent | Base/Catalyst | Product | Reference |

|---|---|---|---|---|

| Ethyl 2,4-dioxopentanoate | Ethyl trifluoroacetate | NaOEt | Ethyl 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylate | cedia.edu.ecresearchgate.net |

Synthesis of Phenyl-Substituted Analogues

Phenyl-substituted dioxopentanoates are key intermediates for a wide range of more complex molecules. A direct method to synthesize these analogues is the Claisen condensation between a substituted acetophenone (B1666503) and diethyl oxalate using sodium ethoxide as a base. ut.ac.ir This approach has been used to prepare a variety of ethyl 2,4-dioxo-4-arylbutanoate derivatives. ut.ac.irsci-hub.st

These phenyl-substituted diketo esters are versatile starting materials. For example, ethyl 2,4-dioxo-4-phenylbutyrate can be reduced with high enantio- and regiospecificity using baker's yeast to produce (R)-ethyl 2-hydroxy-4-oxo-4-phenylbutyrate, a valuable chiral building block. sci-hub.st

Furthermore, both ethyl 2,4-dioxopentanoate and its phenyl-substituted analogue, ethyl 2,4-dioxo-4-phenylbutanoate, can be used to synthesize heterocyclic structures. Reaction with methylhydrazine in boiling ethanol produces a mixture of regioisomeric pyrazoles, demonstrating their utility in creating substituted heterocyclic systems. More advanced organocatalytic methods, such as the [3+2]-cycloaddition with phenyl azides, provide a highly chemoselective route to phenyl-substituted triazoles. acs.org

Table 3: Synthesis of Phenyl-Substituted Derivatives and Subsequent Reactions

| Method | Starting Materials | Key Conditions | Product Type | Reference |

|---|---|---|---|---|

| Claisen Condensation | Substituted acetophenone, diethyl oxalate | NaOEt, Ethanol | Ethyl 2,4-dioxo-4-arylbutanoate | ut.ac.ir |

| Biocatalytic Reduction | Ethyl 2,4-dioxo-4-phenylbutyrate | Baker's yeast | (R)-ethyl 2-hydroxy-4-oxo-4-phenylbutyrate | sci-hub.st |

| Pyrazole (B372694) Synthesis | Ethyl 2,4-dioxo-4-phenylbutanoate, methylhydrazine | Boiling EtOH | Regioisomeric pyrazoles | |

| Organocatalytic Cycloaddition | Ethyl 2,4-dioxopentanoate, phenyl azide | TMG, DMSO, 25°C | Phenyl-substituted 1,2,3-triazole | acs.org |

Chemical Reactivity and Mechanistic Investigations of Dioxopentanoates

Fundamental Reaction Pathways

The reactivity of dioxopentanoates is governed by the presence of multiple functional groups: two carbonyl (ketone) groups and an ethyl ester. These sites are susceptible to a variety of chemical transformations.

Dioxopentanoates, like other compounds containing ketone functionalities, are susceptible to oxidation. The specific products formed depend on the oxidizing agent used and the reaction conditions. Generally, strong oxidizing agents can cleave the carbon-carbon bonds of the dicarbonyl system, leading to the formation of carboxylic acids. For instance, the oxidation of a dicarbonyl compound can result in smaller carboxylic acid fragments. The presence of the ester group adds another potential site for oxidative cleavage, although it is generally more resistant to oxidation than the ketone groups.

The carbonyl groups of dioxopentanoates are readily reduced to form the corresponding alcohols. The choice of reducing agent determines the extent of reduction.

Selective reduction of one ketone group in the presence of another is a significant challenge in the synthesis of complex molecules. A study on the baker's yeast reduction of a derivative, methyl 3,4-dioxopentanoate-4-ethylenedithioacetal, demonstrated the stereoselective reduction of the C-3 ketone to a hydroxyl group. syntheticpages.org This enzymatic reduction yielded methyl 3(S)-hydroxy-4-oxopentanoate-4-ethylenedithioacetal with high enantiomeric excess. syntheticpages.org The corresponding ethyl ester derivative, this compound-4-ethylenedithioacetal, was also reduced, although with lower yield and optical purity. syntheticpages.org

Common chemical reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can also be employed. These reagents would typically reduce both ketone functionalities to yield the corresponding diol, ethyl 2,4-dihydroxypentanoate. ncl.ac.uk

Table 1: Examples of Reduction Reactions of Dioxopentanoate Derivatives

| Starting Material | Reducing Agent | Product | Reference |

| Mthis compound-4-ethylenedithioacetal | Baker's Yeast | Methyl 3(S)-hydroxy-4-oxopentanoate-4-ethylenedithioacetal | syntheticpages.org |

| This compound-4-ethylenedithioacetal | Baker's Yeast | Ethyl 3(S)-hydroxy-4-oxopentanoate-4-ethylenedithioacetal | syntheticpages.org |

| Ethyl 2,4-dioxopentanoate | Not specified | Ethyl 2,4-dihydroxypentanoate | ncl.ac.uk |

The ethyl ester group in dioxopentanoates is a prime site for nucleophilic substitution reactions. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group (-OCH₂CH₃).

Common nucleophiles for this type of reaction include:

Hydroxide (B78521) ions (OH⁻): Saponification of the ester with a base like sodium hydroxide results in the formation of the corresponding carboxylate salt.

Ammonia (B1221849) (NH₃) and Amines (RNH₂): Reaction with ammonia or primary amines yields the corresponding amide. savemyexams.com

Alcohols (ROH): Transesterification can occur in the presence of another alcohol and an acid or base catalyst, leading to a different ester.

These reactions are fundamental in modifying the ester functionality to introduce new chemical groups into the molecule.

Reduction Reactions and Products

Condensation Reactions with Nitrogenous Nucleophiles

The 1,3-dicarbonyl motif present in Ethyl 2,4-dioxopentanoate makes it an excellent substrate for condensation reactions with bifunctional nucleophiles, particularly those containing nitrogen. These reactions are a cornerstone of heterocyclic synthesis.

The reaction of 1,3-dicarbonyl compounds with hydrazine (B178648) (H₂N-NH₂) and its derivatives (such as hydrazine hydrate (B1144303), methylhydrazine, or hydrazides like isoniazid) is a classic and highly efficient method for the synthesis of five-membered heterocyclic rings known as pyrazoles. zsmu.edu.uachemicalbook.com

The reaction between Ethyl 2,4-dioxopentanoate and a hydrazine derivative proceeds through a sequence of nucleophilic attack, dehydration, and cyclization. The initial step involves the attack of one of the nitrogen atoms of the hydrazine onto one of the carbonyl carbons of the dioxopentanoate. This is followed by an intramolecular condensation, where the second nitrogen atom attacks the remaining carbonyl group, leading to the formation of a stable, aromatic pyrazole (B372694) ring after dehydration.

When a non-symmetrical hydrazine (like methylhydrazine) is used, the reaction can potentially yield a mixture of two regioisomeric pyrazoles, depending on which nitrogen atom initiates the attack and which carbonyl group it attacks. Research has shown that the reaction of Ethyl 2,4-dioxopentanoate with methylhydrazine in boiling ethanol (B145695) produces a 2:1 mixture of the two possible pyrazole regioisomers.

The versatility of this reaction allows for the synthesis of a wide array of substituted pyrazoles by varying the hydrazine derivative used. These pyrazole products are of significant interest in medicinal chemistry due to their diverse biological activities. researchgate.net

Table 2: Synthesis of Pyrazole Derivatives from Ethyl 2,4-dioxopentanoate

| Hydrazine Derivative | Reaction Conditions | Pyrazole Product | Reference |

| Hydrazine Hydrate | Ethanol, 0°C, 1 hour | Ethyl 3-methyl-1H-pyrazole-5-carboxylate | chemicalbook.com |

| Isoniazid | Not specified | Ethyl 5-hydroxy-1-isonicotinoyl-3-methyl-4,5-dihydro-1H-pyrazole-5-carboxylate | researchgate.net |

| Methylhydrazine | Boiling Ethanol | Mixture of two regioisomeric pyrazoles | |

| Hydrazine Hydrate | Not specified | 3-Methylpyrazole-5-carbohydrazide | zsmu.edu.ua |

Reactions with Hydrazines and Hydrazide Derivatives

Enamine/Hydrazone Tautomerism Studies

The reactivity of this compound and related β,δ-diketo esters is significantly influenced by tautomeric equilibria. In the synthesis of novel pyrazolidinone γ-lactam bicyclic moieties, the precursor 2,3-dioxo-4-carboxy-5-(substituted)pyrrolidines exist predominantly in their enamine tautomeric form rather than the imine form. researchgate.net This preference is attributed to the enhanced resonance stabilization of the enamine through hydrogen bonding. This observation of imine-enamine tautomerism is a critical factor in understanding the reaction pathways of these compounds. researchgate.net

For instance, the reaction of 2,3-dioxo-4-carboxy-5-(substituted)pyrrolidines with hydrazine hydrate yields products that exhibit this tautomerism. researchgate.netacgpubs.org The resulting ethyl 4-hydrazinyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate derivatives show a clear preference for the enamine structure. researchgate.net This is in contrast to some related systems where the imine form might be more prevalent. The stability of the enamine tautomer can deactivate certain reaction pathways, such as intramolecular annulation, due to the delocalization of the nitrogen lone pair, which reduces the electrophilicity of adjacent carbonyl groups. researchgate.net

Reactions with Aminoazoles

This compound and similar diketo esters are versatile synthons in the synthesis of various heterocyclic compounds through condensation reactions with aminoazoles. These reactions often proceed via multi-component pathways, leading to the formation of fused heterocyclic systems. The specific outcome of the reaction can be highly dependent on the reaction conditions and the nature of the aminoazole used.

For example, the reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate, a related β-keto ester, with 3-amino-1H-1,2,4-triazole or 5-amino-2H-1,2,3-triazole derivatives and acetaldehyde (B116499) under microwave irradiation in water leads to the formation of 5-hydroxy-4,5,6,7-tetrahydro derivatives of triazolopyrimidines. nih.gov In some cases, the reaction mechanism is influenced by the catalyst. For instance, the reaction of 2-aminobenzothiazole (B30445) with an aldehyde and ethyl acetoacetate (B1235776) can yield different products depending on whether an acid or a metal catalyst is used. nih.gov Acetic acid catalysis promotes the formation of an imine intermediate, while metal catalysts facilitate the initial reaction between the aminoazole and the β-keto ester. nih.gov

The reaction of 5-aminotetrazole (B145819) with ethyl acetoacetic esters and heteroaryl aldehydes can be catalyzed by iodine to produce tetrazolopyrimidine derivatives. nih.gov Furthermore, solvent-free conditions at high temperatures have been employed for the synthesis of tetrazolo-fused pyrimidines from acetoacetic esters, 5-aminotetrazole, and aromatic aldehydes. nih.gov These examples highlight the utility of dioxopentanoate-like structures in generating a diverse range of heterocyclic scaffolds through reactions with various aminoazoles.

Cycloaddition Reactions

[3+2]-Cycloadditions with Azides

[3+2]-cycloaddition reactions involving azides are a powerful tool for the synthesis of triazole-containing compounds. While direct examples with this compound are not prevalent in the searched literature, the reactivity of related systems provides insight into potential transformations. Organocatalytic [3+2]-cycloadditions of ethyl 2,4-dioxopentanoate with azides have been used to produce pharmaceutically relevant triazoles on a gram scale.

The general mechanism of [3+2]-cycloadditions between azides and alkynes, often referred to as "click chemistry," can be catalyzed by copper(I), but catalyst-free versions, such as strain-promoted azide-alkyne cycloadditions (SPAAC), have been developed for biological applications to avoid cellular toxicity from the metal catalyst. nih.gov In a broader context, metal-free [3+2]-cycloaddition reactions between substituted vinyl sulfonyl fluorides and azides have been developed to synthesize triazole scaffolds through a Michael addition and subsequent SO2 elimination. organic-chemistry.org Theoretical studies on the [3+2]-cycloaddition between aryl azides and ethyl propiolate suggest a polar, single-step mechanism. mdpi.com The development of DNA-compatible enolate-azide [3+2]-cycloadditions highlights the ongoing efforts to expand the scope and utility of these reactions in complex chemical environments. nih.gov

Nitrile Oxide Cycloaddition

The [3+2]-cycloaddition of nitrile oxides with alkenes or alkynes is a well-established method for constructing isoxazole (B147169) and isoxazoline (B3343090) rings. beilstein-journals.orgmdpi.com Research has demonstrated the synthesis of 3,4,5-trisubstituted isoxazoles in an aqueous medium at room temperature through the reaction of in situ-generated nitrile oxides with 1,3-diketones or β-ketoesters. beilstein-journals.org This method provides a fast and environmentally friendly route to these important heterocyclic structures. beilstein-journals.org

The regiochemistry of nitrile oxide cycloadditions is a key aspect, with the oxygen atom of the nitrile oxide typically attaching to the more substituted carbon of the double bond in mono-substituted or 1,1-disubstituted alkenes. beilstein-journals.org The diastereoselectivity of these reactions can be influenced by chiral auxiliaries or substituents on the alkene, allowing for the synthesis of enantiomerically enriched products. nih.gov Intramolecular nitrile oxide cycloadditions (INOC) have also been employed to create complex, fused heterocyclic systems. mdpi.com

| Reactants | Conditions | Product | Yield | Reference |

| Phenyl hydroximoyl chlorides, β-ketoesters/β-ketoamides | DIPEA, 95% water, 5% methanol, RT, 1-2h | 3,4,5-trisubstituted isoxazoles | Good to Excellent | beilstein-journals.org |

| Arylboronate nitrile oxide, various dipolarophiles | Diacetoxyiodobenzene | Substituted isoxazolines | - | beilstein-journals.org |

| Chiral alkene, chiral nitrile oxide | - | Diastereomerically enriched isoxazolines | - | nih.gov |

Photocycloaddition with Trienes

Photocycloaddition reactions, particularly [2+2] cycloadditions, are a valuable method for constructing cyclobutane (B1203170) rings. acs.org While specific examples involving this compound and trienes were not found in the provided search results, the general principles of photocycloaddition can be applied. The reaction of ethyl 2,4-dioxopentanoate with terpinolene (B10128) has been reported in the synthesis of α-chamigrene. acs.org

These reactions are typically initiated by the photoexcitation of an alkene to its excited singlet or triplet state, which then reacts with a ground-state alkene. acs.org The stereochemical outcome of the reaction can often be controlled, leading to specific diastereomers. For instance, intramolecular [2+2] photocycloadditions have been used to synthesize various alkaloids with high diastereoselectivity. acs.org The efficiency and outcome of the reaction can be influenced by the solvent, with ionic liquids sometimes providing higher yields compared to conventional organic solvents. acs.org

Multi-Component Reactions and Tandem Processes

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, minimizing waste and synthetic steps. preprints.orgdovepress.com this compound and structurally similar compounds are excellent substrates for such reactions.

Tandem processes, where multiple bond-forming events occur sequentially in a single pot without the isolation of intermediates, are often a feature of MCRs. mdpi.comuniv-rennes.fr For example, a three-component reaction involving an aldehyde, an alkyl acrylate, and a dialkyl malonate can be catalyzed by ethyl diphenylphosphine. This reaction proceeds through a Morita-Baylis-Hillman reaction followed by a Michael addition. mdpi.com

The reaction of alkyl aroylpyruvates with aromatic aldehydes and 5-aminotetrazole leads to the formation of alkyl 7-aryl-6-aroyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylates in a multi-component fashion. researchgate.net Similarly, three-component reactions of methyl 2,4-dioxo-4-phenylbutanoate and methyl 2,4-dioxopentanoate with aromatic aldehydes and propane-1,2-diamine have been reported. researchgate.net These reactions showcase the ability of dioxopentanoate derivatives to participate in complex transformations leading to diverse heterocyclic structures. The development of MCRs is a continuous area of research, with new reactions often discovered through systematic screening of reactant combinations. organic-chemistry.org

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Reference |

| Alkyl aroylpyruvates | Aromatic aldehyde | 5-Aminotetrazole | - | Dihydrotetrazolopyrimidine-carboxylates | researchgate.net |

| Aldehyde | Alkyl acrylate | Dialkyl malonate | Ethyl diphenylphosphine | Functionalized hydroxyl and ester compounds | mdpi.com |

| 2-Alkynyl benzaldehyde | Sulfonylhydrazide | Ketone/Aldehyde | Bromine/Iodine | H-pyrazolo(5,1-a)isoquinolines | dovepress.com |

| Arylamine | Acetylenedicarboxylate | Aromatic aldehyde | - | 1,4-Dihydropyridines | researchgate.net |

Intramolecular Rearrangements and Cyclizations (e.g., involving enolized 3,4-dioxopentanoic acid)

The reactivity of dioxopentanoates is significantly influenced by their ability to undergo intramolecular rearrangements and cyclizations. These transformations are often facilitated by the presence of multiple carbonyl groups and the potential for enolization.

One notable transformation involves the enolized form of 3,4-dioxopentanoic acid. Studies have shown the formation of an acyclic derivative of enolized 3,4-dioxopentanoic acid in certain reactions. scholarena.com The equilibrium between the keto and enol forms is a critical aspect of the chemistry of β-dicarbonyl compounds, influencing their subsequent reaction pathways.

While specific studies on the intramolecular rearrangements of this compound are not extensively detailed in the provided search results, the behavior of related acylketenes offers insight into potential mechanisms. Acylketenes can undergo intramolecular rearrangements, such as a 1,3-shift, particularly when substituents with lone pair electrons are present. Although this compound is not an acylketene itself, the principles of intramolecular shifts and cyclizations are relevant to its potential reactivity under thermal or catalytic conditions. The presence of the ester and ketone functionalities provides sites for intramolecular nucleophilic attack, potentially leading to the formation of cyclic structures like lactones or other heterocyclic systems. For example, the reaction of 1,3-bis(silyloxy)-1,3-butadienes with certain acid chlorides can lead to the formation of cyclic products such as 3(2H)-furanones. thieme-connect.comresearchgate.net

Derivatization Strategies and Techniques for Dioxopentanoates

Derivatization is a common strategy to modify the chemical properties of a compound, often to facilitate analysis or to synthesize new molecules with desired functionalities. research-solution.com For dioxopentanoates, these strategies are primarily centered on the reactivity of their carbonyl and ester groups.

Esterification and Acylation

Standard derivatization techniques such as esterification and acylation are applicable to dioxopentanoates. Esterification involves the reaction of the carboxylic acid (if the ester is hydrolyzed) with an alcohol in the presence of a catalyst to form a different ester. gcms.cz Transesterification, the exchange of the alcohol portion of an ester, can also be employed. gcms.cz Acylation introduces an acyl group to a molecule, and compounds containing active hydrogens can be converted into esters, thioesters, and amides through this process. research-solution.com

Synthesis of Heterocycles

A significant application of dioxopentanoates is their use as versatile building blocks in the synthesis of heterocyclic compounds. The 1,3-dicarbonyl moiety provides two electrophilic centers that can react with a variety of dinucleophiles to form five- or six-membered rings. thieme-connect.comresearchgate.net

The reaction of 1,3,5-tricarbonyl compounds, a class that includes derivatives of dioxopentanoates, with dinucleophiles can result in a variety of heterocyclic structures. thieme-connect.comresearchgate.net For instance, the reaction of methyl 2,4-dioxopentanoate with aromatic aldehydes and propane-1,2-diamine leads to the formation of substituted 3-hydroxy-2,5-dihydro-1H-pyrrol-2-ones. researchgate.net This highlights a three-component reaction strategy for synthesizing complex pyrrole (B145914) derivatives. researchgate.net

The versatility of dioxoesters in forming heterocyclic cores has been demonstrated in various studies. Their reaction with hydroxylamine (B1172632), for example, can yield isoxazole derivatives. researchgate.net Similarly, reactions with hydrazines are a common route to pyrazole and pyrazolinone structures. researchgate.net

Below is a table summarizing selected derivatization reactions involving dioxopentanoates and related dicarbonyl compounds.

| Reactant(s) | Reagent(s) | Product Type | Significance | Reference(s) |

| Methyl 2,4-dioxopentanoate | Aromatic aldehydes, Propane-1,2-diamine | 4-Acyl-1-(2-aminopropyl)-5-aryl-3-hydroxy-2,5-dihydro-1H-pyrrol-2-ones | Three-component synthesis of substituted pyrrolones. | researchgate.net |

| 1,3,5-Tricarbonyl Compounds | Dinucleophiles (e.g., hydrazines, ureas) | Various heterocycles (e.g., pyrazoles) | Versatile method for creating diverse heterocyclic structures. | thieme-connect.comresearchgate.net |

| Ethyl 5-aroyl-4-pyrone-2-carboxylates | Hydroxylamine | Ethyl 4-(5-arylisoxazol-4-yl)-2,4-dioxobutanoates | Synthesis of isoxazole-containing dicarbonyl compounds. | researchgate.net |

| 1,3-Bis(silyloxy)-1,3-butadienes | Acid chlorides | 3,5-Dioxopentanoates, 3(2H)-furanones | Formation of both acyclic and cyclic carbonyl compounds. | thieme-connect.comresearchgate.net |

Spectroscopic Characterization and Structural Elucidation of Ethyl 3,4 Dioxopentanoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Comprehensive searches of scientific literature and chemical databases have not yielded publicly available Nuclear Magnetic Resonance (NMR) spectroscopic data for Ethyl 3,4-dioxopentanoate.

¹H-NMR Spectral Analysis

Specific ¹H-NMR spectral data for this compound, including chemical shifts, coupling constants, and signal multiplicities, are not available in published scientific literature or spectral databases.

¹³C-NMR Spectral Analysis

Detailed ¹³C-NMR spectral data for this compound, which would provide information on the chemical environment of each carbon atom, have not been reported in accessible scientific resources.

Infrared (IR) Spectroscopy

The Infrared (IR) spectrum for this compound, which would identify its functional groups and characterize its vibrational modes, is not available in the public domain. Consequently, a detailed analysis of its characteristic absorption bands cannot be provided.

Mass Spectrometry (MS)

There is no publicly available mass spectrometry data for this compound. Therefore, information regarding its molecular ion peak and fragmentation pattern, which would confirm its molecular weight and structural features, cannot be presented.

X-ray Diffraction (XRD) Crystallography for Solid-State Structures

No X-ray diffraction crystallographic studies for this compound or its derivatives have been found in the scientific literature. As a result, a definitive analysis of its solid-state structure, including bond lengths, bond angles, and crystal packing, is not possible at this time.

Comparative Analysis of Experimental and Theoretical Spectroscopic Data

Due to the absence of experimental spectroscopic data for this compound, a comparative analysis with theoretical or computational spectroscopic data cannot be performed. Such an analysis would typically involve comparing predicted spectra with experimental results to validate computational models and provide deeper insights into the molecular structure and properties.

Computational Chemistry and Theoretical Studies of Dioxopentanoates

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the electron density) of many-body systems, in particular atoms, molecules, and the condensed phases. While direct DFT studies on Ethyl 2,4-dioxopentanoate are scarce, extensive calculations have been reported for its derivatives, providing a model for its expected quantum chemical behavior.

One such study investigated the 4-dimethylaminobenzoylhydrazone derivative of ethyl 2,4-dioxopentanoate. bio-conferences.org Another detailed analysis was performed on a novel pyrazole (B372694) derivative, ethyl 5-hydroxy-1-isonicotinoyl-3-methyl-4,5-dihydro-1H-pyrazole-5-carboxylate (EIMPC), which is synthesized directly from ethyl 2,4-dioxopentanoate. researchgate.net

The optimization of molecular geometry and the analysis of stable conformers are fundamental applications of DFT. For the pyrazole derivative EIMPC, DFT calculations at the B3LYP/6-311++G** level of theory revealed two stable conformers, C1 and C2, in both the gas phase and in an aqueous solution. researchgate.net These conformers differ in the spatial arrangement of the side chains containing the carboxylate groups. The experimental crystal structure, however, only showed the presence of the C2 conformer. researchgate.net Theoretical analysis suggested that the C1 conformer is less stable in the solid phase likely due to greater repulsion between the electronegative oxygen atoms of the side chains. researchgate.net

Frontier Molecular Orbital (FMO) theory uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the reactivity of a molecule. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability. bio-conferences.org

For the 4-dimethylaminobenzoylhydrazone derivative of ethyl 2,4-dioxopentanoate, DFT calculations determined the HOMO and LUMO energies to be -5.440 eV and -0.918 eV, respectively. bio-conferences.org This results in a HOMO-LUMO energy gap (ΔE) of 4.522 eV, which suggests significant molecular stability. bio-conferences.org In the case of the pyrazole derivative EIMPC, FMO studies supported the higher reactivity of the C2 conformer over the C1 conformer in both gas and aqueous media. researchgate.net

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.440 |

| ELUMO | -0.918 |

| Energy Gap |ΔE| | 4.522 |

From the HOMO and LUMO energies, several quantum chemical parameters can be calculated to predict electronic properties and reactivity. For the 4-dimethylaminobenzoylhydrazone derivative, these parameters were calculated using the DFT/6-31G(d) method in a vacuum. bio-conferences.org These descriptors provide a quantitative measure of the molecule's reactivity, with ionization potential indicating the ease of removing an electron and electron affinity showing the ability to accept an electron. bio-conferences.org

| Quantum Chemical Parameter | Calculated Value (eV) |

|---|---|

| Ionization Potential (I = -EHOMO) | 5.440 |

| Electron Affinity (A = -ELUMO) | 0.918 |

Non-linear optical (NLO) materials are capable of altering the properties of light that passes through them and have applications in photonics and optoelectronics. matrixscientific.com The prediction of NLO behavior is an advanced application of computational chemistry. Currently, there are no specific studies on the NLO properties of Ethyl 2,4-dioxopentanoate or its immediate derivatives found in the searched literature. Such studies are typically conducted on larger, more complex molecules with extensive conjugated π-systems. researchgate.netmatrixscientific.com

Electronic Properties and Reactivity Predictions

Molecular Docking Studies and Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand might bind to a protein's active site. Ethyl 2,4-dioxopentanoate itself is primarily a synthetic building block. grafiati.com Consequently, it is the more complex molecules synthesized from it that are the subjects of molecular docking studies to evaluate their potential as therapeutic agents. dergipark.org.trresearchgate.net

For instance, derivatives of Ethyl 2,4-dioxopentanoate have been synthesized and subsequently docked into the active sites of various enzymes to predict their binding affinity and interaction patterns. dergipark.org.trresearchgate.net These studies are crucial for identifying promising candidates for further biological testing.

The analysis of binding conformation and ligand-protein interactions reveals how a molecule fits into a protein's binding pocket and the nature of the forces that stabilize the complex. In a study on the pyrazole derivative EIMPC, molecular docking was performed against α-glucosidase and α-amylase, two enzymes relevant to diabetes. researchgate.net The docking analysis helped to understand the binding conformation and the specific interactions responsible for the observed inhibitory activity of the compound. researchgate.net Similarly, other complex heterocyclic derivatives synthesized using Ethyl 2,4-dioxopentanoate have been subjected to molecular docking with targets like lanosterol (B1674476) 14α-demethylase to investigate their potential as antifungal agents. dergipark.org.tr These analyses typically identify key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and the amino acid residues of the protein's active site. researchgate.net

Enzyme Active Site Simulations (e.g., α-glucosidase, α-amylase, kinases)

Computational simulations, particularly molecular docking, are pivotal in understanding the interactions between small molecules and biological targets. For dioxopentanoate derivatives, these studies have been instrumental in exploring their potential as enzyme inhibitors. Ethyl 2,4-dioxopentanoate, a closely related isomer of ethyl 3,4-dioxopentanoate, serves as a key precursor in the synthesis of various heterocyclic compounds designed to inhibit specific enzymes.

For instance, derivatives of ethyl 2,4-dioxopentanoate are used to synthesize pyrazolo[1,5-a]pyrimidines, which have been identified as potential α-glucosidase inhibitors. This enzyme plays a crucial role in carbohydrate metabolism, and its inhibition is a key strategy for managing postprandial blood glucose levels. mdpi.com Molecular docking simulations of these synthesized compounds into the active site of α-glucosidase help elucidate their binding mechanisms. These simulations can reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, with key amino acid residues within the enzyme's active site, explaining the inhibitory activity. mdpi.comresearchgate.netd-nb.info Similarly, docking studies are performed against α-amylase to assess the inhibitory potential of related compounds, which helps in identifying promising candidates for controlling carbohydrate digestion. d-nb.infougm.ac.idnih.gov

In the context of cancer research, dioxopentanoate-derived scaffolds are also investigated as kinase inhibitors. Kinases, such as phosphoinositide 3-kinases (PI3Ks), are critical signaling proteins, and their dysregulation is linked to cancer development. In silico docking studies are employed to predict the binding affinity and pose of potential inhibitors within the ATP-binding pocket of kinases like PI3Kδ. These simulations guide the rational design of more potent and selective inhibitors by identifying key interactions that can be optimized through structural modifications of the parent molecule. acs.org The general approach involves using software like AutoDock or Discovery Studio to place the ligand (the inhibitor) into the 3D structure of the protein (the enzyme) and calculate a binding energy score, which predicts the strength of the interaction. d-nb.info

Topological and Molecular Descriptors Analysis

Molecular descriptors are numerical values that quantify various aspects of a molecule's structure and are essential for quantitative structure-activity relationship (QSAR) studies. While specific experimental data for this compound is scarce in the literature, its properties can be reliably estimated by analyzing the computed descriptors of its close structural isomers, ethyl 2,4-dioxopentanoate and ethyl 3,5-dioxopentanoate. nih.govnih.gov These descriptors provide insight into the molecule's size, polarity, and lipophilicity, which govern its pharmacokinetic and pharmacodynamic behavior.

| Molecular Descriptor | Ethyl 2,4-dioxopentanoate nih.govechemi.com | Ethyl 3,5-dioxopentanoate nih.gov | Estimated Value for this compound |

|---|---|---|---|

| Topological Polar Surface Area (TPSA) | 60.4 Ų | 60.4 Ų | ~60.4 Ų |

| LogP (Lipophilicity) | 0.2 (XLogP3-AA) | -0.1 (XLogP3) | ~0.1 |

| Hydrogen Bond Acceptor Count | 4 | 4 | 4 |

| Hydrogen Bond Donor Count | 0 | 0 | 0 |

| Rotatable Bond Count | 5 | 6 | 5-6 |

The Topological Polar Surface Area (TPSA) is a descriptor that correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration. It is calculated based on the surface areas of polar atoms (typically oxygen and nitrogen) in a molecule. For the isomers ethyl 2,4-dioxopentanoate and ethyl 3,5-dioxopentanoate, the TPSA is computed to be 60.4 Ų. nih.govnih.gov This value suggests that this compound would have moderate polarity, influencing its solubility and ability to interact with polar biological macromolecules.

LogP, the logarithm of the partition coefficient between octanol (B41247) and water, is a critical measure of a molecule's lipophilicity or hydrophobicity. This property affects how a compound is absorbed, distributed, metabolized, and excreted. The predicted LogP values for the isomers are 0.2 (XLogP3-AA for ethyl 2,4-dioxopentanoate) and -0.1 (XLogP3 for ethyl 3,5-dioxopentanoate), indicating that these compounds are relatively hydrophilic. nih.govnih.gov This low lipophilicity suggests good water solubility but potentially limited passive diffusion across biological membranes.

Hydrogen bonding capability is fundamental to a molecule's interaction with biological targets and its solubility in protic solvents like water. A hydrogen bond donor includes a hydrogen atom attached to an electronegative atom (like O or N), while an acceptor is an electronegative atom with a lone pair of electrons. libretexts.org this compound, like its isomers, has no hydrogen bond donors. nih.govnih.gov However, it possesses four hydrogen bond acceptors, corresponding to the four oxygen atoms in its structure. nih.govnih.gov This allows the molecule to accept hydrogen bonds from donor groups in its environment, such as water or amino acid residues in an enzyme's active site. libretexts.org

The number of rotatable bonds in a molecule is a measure of its conformational flexibility. High flexibility can be advantageous for fitting into a binding pocket but may come at an entropic cost upon binding. The isomers ethyl 2,4-dioxopentanoate and ethyl 3,5-dioxopentanoate have 5 and 6 rotatable bonds, respectively. nih.govnih.gov This indicates that this compound possesses significant conformational flexibility, allowing it to adopt various shapes to interact with different biological targets.

Hydrogen Bond Acceptor/Donor Counts

Quantum Chemical Calculations (e.g., NBO, AIM)

Quantum chemical calculations provide deep insights into the electronic structure, stability, and reactivity of molecules. Methods like Density Functional Theory (DFT) are commonly used to study compounds related to dioxopentanoates. bio-conferences.orgresearchgate.net These calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). bio-conferences.orgresearchgate.net The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability; a larger gap generally implies higher stability. bio-conferences.orgresearchgate.net

For a derivative of 2,4-dioxopentanoic acid ethyl ester, DFT calculations were used to analyze the molecular structure and the HOMO-LUMO energy gap, which was calculated to be 4.522 eV, indicating significant stability. bio-conferences.orgresearchgate.net Such studies also help in understanding tautomeric equilibria, which is relevant for dicarbonyl compounds like dioxopentanoates. bio-conferences.orgchemicalbook.in

Advanced Synthetic Applications of Dioxopentanoates

Heterocyclic Compound Synthesis

The strategic placement of ketone and ester functionalities within dioxopentanoate structures enables their participation in a variety of cyclocondensation reactions, providing access to numerous important heterocyclic scaffolds.

The reaction of β-dicarbonyl compounds with hydrazine (B178648) derivatives is a classical and efficient method for the synthesis of pyrazoles. Ethyl 3,4-dioxopentanoate, possessing a 1,3-dicarbonyl moiety, readily undergoes this transformation.

The condensation of ethyl 2,4-dioxopentanoate with hydrazine hydrate (B1144303) is a direct route to obtaining ethyl 3-methyl-1H-pyrazole-5-carboxylate. This reaction proceeds with high yield and serves as a foundational method for accessing this important pyrazole (B372694) building block. For instance, stirring ethyl 2,4-dioxopentanoate with hydrazine hydrate in ethanol (B145695) at 0°C, followed by concentration, yields the desired pyrazole product in up to 97% yield.

Furthermore, substituted hydrazines can be employed to generate N-substituted pyrazoles. A notable example is the condensation of ethyl 2,4-dioxopentanoate with isoniazid, which produces ethyl 5-hydroxy-1-isonicotinoyl-3-methyl-4,5-dihydro-1H-pyrazole-5-carboxylate. scribd.com This demonstrates the utility of the dioxoester in creating more complex, functionalized pyrazole systems.

These pyrazole intermediates, derived from dioxopentanoates, are themselves valuable precursors for constructing more complex fused heterocyclic systems. For example, 5-methylpyrazole-3-carbohydrazide, obtained from methyl 2,4-dioxopentanoate, is a key starting material for the synthesis of pyrazole-fused 1,2,4-triazoles and pyrazolo[1,5-d] scribd.comCurrent time information in Bangalore, IN.wikipedia.orgtriazolo[3,4-f] scribd.comCurrent time information in Bangalore, IN.wikipedia.orgtriazines. organic-chemistry.orggoogle.com This multi-step approach highlights the role of dioxopentanoates in the synthesis of diverse fused-ring systems. ambeed.comresearchgate.net

Table 1: Synthesis of Pyrazole Derivatives from Dioxopentanoates

| Starting Dioxoester | Reagent | Product | Yield (%) | Reference(s) |

| Ethyl 2,4-dioxopentanoate | Hydrazine hydrate | Ethyl 3-methyl-1H-pyrazole-5-carboxylate | 97 | google.com |

| Ethyl 2,4-dioxopentanoate | Isoniazid | Ethyl 5-hydroxy-1-isonicotinoyl-3-methyl-4,5-dihydro-1H-pyrazole-5-carboxylate | N/A | scribd.com |

| Methyl 2,4-dioxopentanoate | Hydrazine hydrate | 5-Methylpyrazole-3-carbohydrazide | N/A | organic-chemistry.org |

While the direct application of this compound in classical pyridine (B92270) syntheses like the Hantzsch reaction is not extensively documented, its derivatives and related compounds are instrumental in forming pyridine and fused-pyridine rings. wikipedia.orgorganic-chemistry.org The Hantzsch synthesis traditionally involves the four-component reaction of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849). scribd.comwikipedia.org

A significant application involves the use of aminopyrazoles, which can be synthesized from dioxopentanoates, as the nitrogen-containing component in pyridine ring formation. Three-component reactions of 3-methyl-1-aryl-1H-pyrazol-5-amines, various 1,3-dicarbonyl compounds, and aromatic aldehydes can produce a library of novel 3-methyl-1-aryl-1H-pyrazolo[3,4-b]pyridines. rsc.org This domino transformation builds the pyridine ring onto the pre-formed pyrazole scaffold. nih.govstomuniver.ru

Another pathway involves the initial conversion of the dioxopentanoate into a different heterocycle, which is then transformed into a pyridine derivative. For example, condensation of ethyl 2,4-dioxopentanoate with ethyl trifluoroacetate (B77799) can lead to the formation of a 4H-pyran-4-one, which can subsequently be converted into a substituted pyridine. wikipedia.org This demonstrates an indirect but powerful strategy for accessing complex pyridine structures originating from dioxopentanoates.

Table 2: Synthesis of Pyridine and Fused-Pyridine Derivatives

| Precursor (from Dioxopentanoate) | Reaction Type | Reactants | Product Class | Reference(s) |

| 3-Methyl-1-aryl-1H-pyrazol-5-amine | Three-component reaction | 1,3-Dicarbonyl compound, Aromatic aldehyde | Pyrazolo[3,4-b]pyridines | rsc.org |

| Ethyl 2,4-dioxopentanoate | Condensation / Cyclization | Ethyl trifluoroacetate, Amines | Substituted Pyridines (via pyranone intermediate) | wikipedia.org |

The Biginelli reaction is a cornerstone of pyrimidine (B1678525) chemistry, typically involving the one-pot condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to yield 3,4-dihydropyrimidin-2(1H)-ones. mdpi.comresearchgate.net The use of simple β-ketoesters like ethyl acetoacetate (B1235776) is widespread in this reaction. mdpi.comevitachem.com

The application of more complex dicarbonyl compounds like this compound can lead to fused pyrimidine systems. A key example is the synthesis of pyrazolo[1,5-a]pyrimidines. The reaction of 3-amino-4-cyanopyrazole with ethyl 3-ethoxymethylene-2,4-dioxopentanoate, a derivative of the parent dioxoester, results in the formation of ethyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-oxoacetate. frontiersin.org This reaction showcases how a functionalized dioxopentanoate can be used to construct a pyrimidine ring fused to another heterocyclic system, highlighting the versatility of these synthons in creating complex, polycyclic architectures.

Table 3: Synthesis of Fused Pyrimidine Derivatives

| Dioxopentanoate Derivative | Reagent | Product | Reference(s) |

| Ethyl 3-ethoxymethylene-2,4-dioxopentanoate | 3-Amino-4-cyanopyrazole | Ethyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-oxoacetate | frontiersin.org |

Dioxopentanoates are effective precursors for both 1,2,3- and 1,2,4-triazole (B32235) systems. The synthesis can proceed through direct cyclization or via a pyrazole intermediate.

For the synthesis of 1,2,3-triazoles, an organocatalytic [3+2]-cycloaddition between ethyl 2,4-dioxopentanoate and various azides has been developed. This reaction, catalyzed by 1,1,3,3-tetramethylguanidine (B143053) (TMG), proceeds at room temperature to afford highly functionalized 1,4,5-trisubstituted-1,2,3-triazoles containing both ester and ketone groups.

The synthesis of 1,2,4-triazoles and their fused systems often begins with a pyrazole derived from a dioxopentanoate. For instance, 5-methylpyrazole-3-carbohydrazide, prepared from methyl 2,4-dioxopentanoate, can be reacted with ethyl isothiocyanate followed by alkaline cyclization to yield 5-(5-methylpyrazole)-4-ethyl-1,2,4-triazole-3-thiol. organic-chemistry.org This intermediate serves as a scaffold for further functionalization. organic-chemistry.org Similarly, pyrazolo[1,5-d] scribd.comCurrent time information in Bangalore, IN.wikipedia.orgtriazolo[3,4-f] scribd.comCurrent time information in Bangalore, IN.wikipedia.orgtriazines have been synthesized starting from ethyl 2,4-dioxopentanoate, demonstrating a pathway to complex, multi-ring heterocyclic systems. google.com

Table 4: Synthesis of Triazole Derivatives from Dioxopentanoates

| Starting Material | Reagent(s) | Product Class | Reference(s) |

| Ethyl 2,4-dioxopentanoate | Aryl/alkyl/vinyl azides | 1,4,5-Trisubstituted-1,2,3-triazoles | |

| Methyl 2,4-dioxopentanoate | Hydrazine hydrate, Ethyl isothiocyanate | 5-(5-Methylpyrazole)-4-ethyl-1,2,4-triazole-3-thiol | organic-chemistry.org |

| Ethyl 2,4-dioxopentanoate | Multi-step synthesis via pyrazole intermediate | Pyrazolo[1,5-d] scribd.comCurrent time information in Bangalore, IN.wikipedia.orgtriazolo[3,4-f] scribd.comCurrent time information in Bangalore, IN.wikipedia.orgtriazines | google.com |

The synthesis of isoxazoles and their derivatives can be readily achieved through the condensation of 1,3-dicarbonyl compounds with hydroxylamine (B1172632). Dioxopentanoates, such as ethyl 3-oxopentanoate (B1256331) (ethyl butyrylacetate), serve as effective 1,3-dicarbonyl synthons for this purpose.

A one-pot, three-component reaction between an aromatic aldehyde, hydroxylamine hydrochloride, and a β-ketoester like ethyl 3-oxopentanoate provides a direct route to 4-arylmethylene-3-propylisoxazol-5(4H)-ones. This reaction can be efficiently promoted by catalysts such as Sn(II)-Mont K10 clay under ultrasound irradiation, yielding the desired products in a short time frame.

The general mechanism involves the initial formation of an oxime from the β-ketoester and hydroxylamine, which then undergoes intramolecular cyclization. This is followed by a Knoevenagel condensation with the aldehyde to yield the final product. This methodology is robust, allowing for the use of a variety of substituted aromatic aldehydes to generate a diverse library of isoxazole (B147169) derivatives.

Table 5: Synthesis of Isoxazole Derivatives

| Dioxopentanoate | Reagents | Product Class | Catalyst | Reference(s) |

| Ethyl 3-oxopentanoate | Aromatic aldehyde, Hydroxylamine hydrochloride | (E)-4-(Arylmethylene)-3-propylisoxazol-5(4H)-ones | Sn(II)-Mont K10 | |

| β-Ketoesters | Phenyl hydroximoyl chlorides | 3,4,5-Trisubstituted isoxazoles | DIPEA |

Functionalized pyrrolidinetriones can be synthesized from derivatives of this compound. A notable example is the microwave-assisted synthesis of 1-aryl-4-dimethylaminomethylene pyrrolidine-2,3,5-triones.

This synthesis is achieved through the cyclocondensation of ethyl 5,5,5-trichloro-3-dimethylaminomethylene-2,4-dioxopentanoate with various anilines. The use of microwave irradiation provides an efficient alternative to conventional heating, significantly reducing reaction times (to approximately 13 minutes) and affording the products under mild conditions in moderate to good yields (50–76%). This method highlights the utility of functionalized dioxopentanoates as key precursors for constructing highly substituted five-membered heterocyclic systems.

Table 6: Synthesis of Pyrrolidinetrione Derivatives

| Dioxopentanoate Derivative | Reagent | Product Class | Conditions | Yield (%) | Reference(s) |

| Ethyl 5,5,5-trichloro-3-dimethylaminomethylene-2,4-dioxopentanoate | Aniline or substituted anilines | 1-Aryl-4-dimethylaminomethylene pyrrolidine-2,3,5-triones | Microwave irradiation | 50-76 |

Pyridazinones

The 1,3-dicarbonyl and 1,4-dicarbonyl functionalities within dioxopentanoate structures make them ideal precursors for the synthesis of various heterocycles through condensation reactions. While direct cyclization to simple pyridazinones is a complex transformation, these esters are effective in building more complex fused pyridazine (B1198779) systems. For instance, α,γ-diketo esters can react with 6-(1-methylhydrazino)isocytosine to yield pyrimido[4,5-c]pyridazines. researchgate.net This reaction highlights the utility of the dioxopentanoate backbone in constructing polycyclic systems where a pyridazinone moiety is fused to another heterocyclic ring, demonstrating a pathway to intricate molecular scaffolds. researchgate.net

Precursors for Bioactive Molecular Scaffolds

One of the most significant applications of ethyl 2,4-dioxopentanoate is in the synthesis of heterocyclic scaffolds with pronounced biological activity. Its reaction with various hydrazine derivatives is a cornerstone for producing a multitude of bioactive pyrazole-based molecules. researchgate.net

Detailed research has demonstrated the utility of ethyl 2,4-dioxopentanoate in developing potential therapeutics:

Anticancer Agents: The condensation of ethyl 2,4-dioxopentanoate with methylhydrazine initiates a synthetic route toward ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate. asianpubs.orgresearcher.liferesearchgate.net This intermediate is further converted into a series of pyrazole-5-carboxamide derivatives that have shown promising cytotoxicity against several human cancer cell lines. asianpubs.orgresearcher.liferesearchgate.net Studies on these derivatives revealed that they can induce cell cycle arrest at the G2/M phase, pointing to their potential as anticancer therapeutics by disrupting microtubule dynamics.

Antidiabetic and Antioxidant Agents: A novel pyrazole derivative, ethyl 5-hydroxy-1-isonicotinoyl-3-methyl-4,5-dihydro-1H-pyrazole-5-carboxylate (EIMPC), was synthesized through the condensation of ethyl 2,4-dioxopentanoate with isoniazid, a common antituberculosis drug. researchgate.net This resulting scaffold was evaluated in vitro and showed inhibitory activity against α-glucosidase and α-amylase, suggesting potential for antidiabetic applications. researchgate.net The compound also exhibited antioxidant properties. researchgate.net

Antimalarial and Antifungal Precursors: The versatile nature of ethyl 2,4-dioxopentanoate allows it to serve as a starting material in the development of antimalarial drugs, where it reacts with pyrazole derivatives to form pyrrolopyridine carboxylates. Furthermore, its reaction with hydrazine can produce 3-methylpyrazole-5-carbohydrazide, a derivative with noted potential in antifungal applications by interfering with fungal metabolic pathways. bio-conferences.org

Isoxazole Scaffolds: Beyond pyrazoles, ethyl 2,4-dioxopentanoate reacts with nitrile oxides, such as 9-anthracenenitrile oxide, in the presence of a base to afford highly substituted isoxazole-4-carboxylates. scispace.com Isoxazoles are a key heterocyclic motif found in numerous pharmaceutical drugs, making this a valuable synthetic route. scispace.com

Table 1: Bioactive Scaffolds Derived from Ethyl 2,4-dioxopentanoate

| Reactant | Resulting Scaffold | Reported Bioactivity | References |

|---|---|---|---|

| Methylhydrazine | Pyrazole-5-carboxamides | Anticancer | asianpubs.org, researcher.life, researchgate.net |

| Isoniazid | Dihydro-pyrazole-carboxylate | Antidiabetic, Antioxidant | researchgate.net |

| Hydrazine Hydrate | 3-Methylpyrazole-5-carbohydrazide | Antifungal | , bio-conferences.org |

| 2-tert-butyl-5-methyl-pyrazol-3-amine | Pyrrolopyridine carboxylates | Antimalarial | |

| 9-Anthracenenitrile oxide | Isoxazole-4-carboxylates | Medicinal Chemistry Scaffold | scispace.com |

Synthesis of Terpenoid Structures and Synthons

While not a direct precursor to terpenes, ethyl 2,4-dioxopentanoate is utilized in the synthesis of valuable chiral building blocks, or synthons, that are instrumental in the construction of natural products like terpenoids. A key example is the catalytic hydrogenation of ethyl 2,4-dioxopentanoate. Using a chiral ruthenium catalyst, such as one containing (S)-MeO-BIPHEP, the diketo ester can be reduced diastereoselectively. scribd.com This process is followed by an in-situ cyclization to yield chiral lactones, notably (3R,5S)-3-hydroxy-5-methyltetrahydrofuran-2-one, with high enantiomeric excess. scribd.com This transformation converts an achiral starting material into a stereochemically rich synthon, which can be incorporated into the total synthesis of complex molecules, including various terpenoid structures. scribd.comncl.ac.uk

Coordination Chemistry Applications: Precursor for Metal Complexes

The β,δ-dicarbonyl structure of this compound and its isomers makes them excellent ligands for forming coordination compounds with a variety of metals. The molecule exists in a keto-enol tautomeric equilibrium, and the enolate form acts as a bidentate chelating agent, binding to a metal ion through its two oxygen atoms to form a stable six-membered ring. This chelating ability is a well-established property of β-diketones. le.ac.ukcore.ac.uk